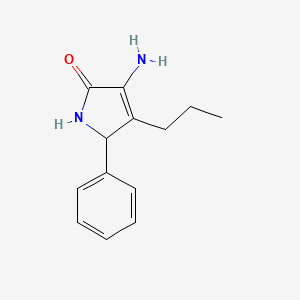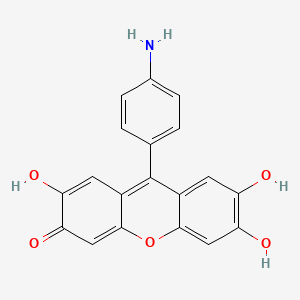![molecular formula C20H22 B14604060 (2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene] CAS No. 61099-08-9](/img/structure/B14604060.png)
(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is a complex organic compound characterized by its unique spiro structure, which involves two indene units connected through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of indene derivatives, followed by a spirocyclization step that forms the spiro linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups onto the indene rings.
Scientific Research Applications
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism by which (2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indene: A simpler compound with a single indene unit.
Spiro[indene] derivatives: Compounds with similar spiro structures but different substituents.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is unique due to its specific spiro structure and the presence of ethyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
61099-08-9 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(2R)-5'-ethyl-5-methyl-2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C20H22/c1-3-15-5-7-17-11-20(13-19(17)9-15)10-16-6-4-14(2)8-18(16)12-20/h4-9H,3,10-13H2,1-2H3/t20-/m1/s1 |
InChI Key |
NEEYAIYSYLSQFK-HXUWFJFHSA-N |
Isomeric SMILES |
CCC1=CC2=C(C[C@]3(C2)CC4=C(C3)C=C(C=C4)C)C=C1 |
Canonical SMILES |
CCC1=CC2=C(CC3(C2)CC4=C(C3)C=C(C=C4)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)



